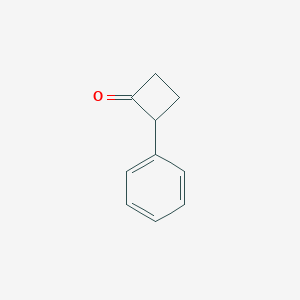

2-Phenylcyclobutanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFZFQHWYGJPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466792 | |

| Record name | 2-phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42436-86-2 | |

| Record name | 2-phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenylcyclobutanone CAS number 42436-86-2 properties

An In-depth Technical Guide to 2-Phenylcyclobutanone (CAS: 42436-86-2)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 42436-86-2), a versatile ketone that serves as a pivotal intermediate in advanced organic synthesis. Its unique strained four-membered ring structure, combined with the electronic influence of the adjacent phenyl group, imparts distinct reactivity that is of significant interest to researchers in synthetic chemistry and drug discovery. This document delves into the core physicochemical properties, detailed spectroscopic analysis, reactivity profile, synthetic methodologies, and safety protocols associated with this compound. Furthermore, we explore its emerging applications, particularly as a structural motif in the development of novel therapeutic agents, offering field-proven insights for professionals in pharmaceutical and chemical research.

Core Chemical and Physical Properties

This compound is an organic compound featuring a cyclobutanone ring substituted with a phenyl group at the alpha position.[1] This structure is fundamental to its chemical behavior. While some commercial suppliers list the compound as a solid, its physical state can vary with purity.[2] Key quantitative properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 42436-86-2 | [3],[4],[5] |

| Molecular Formula | C₁₀H₁₀O | [3],[4],[5] |

| Molecular Weight | 146.19 g/mol | [3],[4],[5] |

| IUPAC Name | 2-phenylcyclobutan-1-one | [5] |

| Boiling Point | 258.0 ± 29.0 °C at 760 mmHg | [3],[4] |

| Appearance | Solid | [2] |

| LogP (octanol/water) | 2.133 | [3] |

| Polar Surface Area (PSA) | 17.07 Ų | [3] |

| Storage Temperature | -20°C, under inert atmosphere | [1] |

Spectroscopic Characterization: A Structural Blueprint

Accurate characterization is paramount for verifying the identity and purity of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental spectrum is not publicly available in the search results, the structure allows for a reliable prediction of its ¹H and ¹³C NMR spectra.

-

¹H NMR: The proton spectrum is expected to show complex multiplets for the aliphatic protons of the cyclobutane ring due to diastereotopicity and spin-spin coupling. The methine proton (CH-Ph) at the C2 position would likely appear as a multiplet. The aromatic protons of the phenyl group would resonate in the typical downfield region of ~7.2-7.4 ppm.

-

¹³C NMR: The carbonyl carbon (C=O) is the most deshielded, expected to appear around 208-210 ppm. The aromatic carbons will be found in the ~125-140 ppm range, and the aliphatic carbons of the cyclobutane ring will be in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Vibration | Expected Wavenumber (cm⁻¹) | Significance |

| C=O Stretch | ~1780-1790 | The high frequency is characteristic of a carbonyl in a strained four-membered ring, a key diagnostic feature.[6] |

| Aromatic C-H Stretch | >3000 | Confirms the presence of the phenyl group.[7] |

| Aliphatic C-H Stretch | <3000 | Indicates the C-H bonds of the cyclobutane ring.[7] |

| Aromatic C=C Bending | ~1600, ~1450 | Further evidence of the aromatic ring.[8] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns would involve the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z = 118, and various cleavages of the cyclobutane ring, providing structural confirmation.[5]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two features: the electrophilic carbonyl group and the inherent strain of the cyclobutane ring.

-

Nucleophilic Addition: Like other ketones, it readily undergoes addition reactions with nucleophiles at the carbonyl carbon.

-

Ring Strain: The significant ring strain makes the cyclobutanone ring more susceptible to reactions compared to less strained ketones like cyclohexanone.[9] This increased reactivity makes it a valuable precursor for more complex molecules.

-

Enolate Chemistry: The presence of protons alpha to the carbonyl allows for the formation of an enolate. The phenyl group directs regioselectivity in reactions such as bromination, which tends to occur at the less substituted α-carbon.[10]

-

Synthetic Intermediate: It serves as a crucial building block for synthesizing a variety of organic compounds, including γ, δ, and ε-keto esters, which are valuable in the preparation of pharmaceuticals and agrochemicals.[1]

Below is a diagram illustrating the core reactivity pathways of this compound.

Sources

- 1. Cas 42436-86-2,this compound | lookchem [lookchem.com]

- 2. Cyclobutanone, 2-phenyl- | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 42436-86-2 | SBA43686 | Biosynth [biosynth.com]

- 5. This compound | C10H10O | CID 11469141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclobutanone [webbook.nist.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]

- 10. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 2-Phenylcyclobutanone: Properties, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylcyclobutanone is a substituted cyclic ketone that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique four-membered ring structure, substituted with a phenyl group, imparts specific reactivity and conformational properties, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and reaction protocols, and a discussion of its applications, particularly in the context of drug discovery and development.

Part 1: Core Physical and Chemical Properties

This compound is an organic compound featuring a cyclobutanone ring with a phenyl group attached to the alpha-carbon.[1] This structure results in a unique combination of steric and electronic properties that influence its reactivity.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties like molecular weight are well-defined, experimental values for properties such as melting and boiling points can vary in the literature and are often not extensively reported.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Boiling Point | 258 °C | [1] |

| Melting Point | N/A | [3][4] |

| Density | N/A | [3][4] |

| Appearance | Solid | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| CAS Number | 42436-86-2 | [1] |

Note: "N/A" indicates that reliable experimental data was not found in the surveyed literature.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While complete spectral data with detailed peak assignments are not universally available in commercial databases, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets for the aliphatic protons of the cyclobutane ring, typically in the range of 2.0-4.0 ppm. The methine proton adjacent to the phenyl group and the carbonyl will be shifted downfield. The aromatic protons of the phenyl group will appear as multiplets in the range of 7.0-7.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, typically around 200-210 ppm. The carbons of the phenyl group will appear in the aromatic region (125-140 ppm), and the aliphatic carbons of the cyclobutane ring will be in the upfield region.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1780 cm⁻¹, which is typical for a strained four-membered ring ketone. Aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) at m/z = 146. Key fragmentation patterns would likely involve the loss of CO (m/z = 118) and fragmentation of the cyclobutane ring.

Part 2: Synthesis and Reactivity

The synthesis and reactivity of this compound are central to its utility as a synthetic intermediate.

Synthesis of this compound via [2+2] Cycloaddition

A common and effective method for the synthesis of cyclobutanones is the [2+2] cycloaddition reaction. For this compound, this can be achieved through the reaction of styrene with a ketene or a ketene equivalent. The reaction proceeds via a concerted or stepwise mechanism to form the four-membered ring.[6]

Conceptual Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound via [2+2] cycloaddition.

Experimental Protocol: Synthesis of 2-Substituted Cyclobutanones

A general one-pot procedure for the synthesis of 2-substituted cyclobutanones involves the imination of cyclobutanone, followed by alkylation and subsequent hydrolysis.[7] While this protocol describes the synthesis of 2-alkylcyclobutanones, a similar strategy could be adapted for the synthesis of this compound by using a suitable phenylating agent.

-

Imination: React cyclobutanone with a primary amine (e.g., isopropylamine) in the presence of a dehydrating agent like titanium(IV) chloride to form the corresponding N-cyclobutylidene-amine.[7]

-

Deprotonation and Phenylation: The resulting imine is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a 1-azaallylic anion. This anion is then reacted with a phenylating agent (e.g., a phenyl halide with a suitable catalyst) to introduce the phenyl group at the 2-position.

-

Hydrolysis: The N-(2-phenyl-1-cyclobutylidene)amine is then hydrolyzed, typically with an aqueous acid like oxalic acid, to yield this compound.[7]

Key Reactivity: The Baeyer-Villiger Oxidation

A characteristic reaction of ketones, including cyclic ketones like this compound, is the Baeyer-Villiger oxidation. This reaction involves the oxidation of the ketone to an ester or, in the case of cyclic ketones, a lactone (a cyclic ester), using a peroxyacid as the oxidant.[8] The regioselectivity of the reaction is predictable, with the migratory aptitude of the substituents on the carbonyl group determining which group migrates.

Conceptual Workflow for the Baeyer-Villiger Oxidation of this compound:

Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation

A general protocol for the Baeyer-Villiger oxidation of a cyclic ketone is as follows:

-

Reaction Setup: Dissolve the ketone (e.g., 2-phenylcyclohexanone, as a model) in a suitable solvent like ethyl acetate.[3]

-

Addition of Oxidant: Add an oxidant, such as urea-hydrogen peroxide complex, and a lipase catalyst (e.g., Novozyme-435).[3]

-

Reaction Conditions: The reaction mixture is shaken at a controlled temperature (e.g., 27°C) for a specified time (e.g., 24 hours).[3]

-

Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by a suitable method, such as flash chromatography, to yield the pure lactone.

Part 3: Applications in Drug Development and Organic Synthesis

The unique structural and reactivity profile of this compound makes it a valuable synthon in organic chemistry, with potential applications in the synthesis of pharmaceuticals and other bioactive molecules.

Building Block in Pharmaceutical Synthesis

This compound serves as a versatile intermediate for the preparation of various pharmaceutical compounds. Its four-membered ring can be a key structural motif or can be opened to generate linear chains with specific stereochemistry. The phenyl group provides a site for further functionalization and can be important for biological activity. For instance, phenylcyclobutane derivatives have been explored as amino alcohols and amino ketones with potential biological activities.

Intermediate in the Synthesis of Complex Molecules

The reactivity of the carbonyl group and the potential for ring-opening reactions make this compound a useful starting material for the synthesis of more complex molecules. For example, it can be used in the synthesis of γ-butyrolactones, which are common structural motifs in natural products and pharmaceuticals. Additionally, its derivatives can be used in the synthesis of γ, δ, and ε-keto esters, which are important building blocks in organic synthesis.[4]

Part 4: Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, wear protective gloves, eye protection, and a face shield. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a valuable chemical entity with a range of interesting physical and chemical properties. Its synthesis, primarily through [2+2] cycloaddition reactions, and its reactivity, highlighted by the Baeyer-Villiger oxidation, provide access to a variety of more complex molecular architectures. While there are still gaps in the complete experimental characterization of this compound, its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals, is evident. Further research into its properties and applications is warranted to fully exploit its synthetic potential.

References

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 42436-86-2, this compound. Retrieved from [Link]

- Stevens, C. V., & De Kimpe, N. (2000). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. The Journal of Organic Chemistry, 65(16), 5079–5082.

- Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2003). (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 80, 139.

-

Organic Syntheses. (n.d.). Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. Retrieved from [Link]

-

LookChem. (n.d.). Cas 42436-86-2,this compound. Retrieved from [Link]

- Krumpolc, M., & Rocek, J. (1977). CYCLOBUTANONE. Organic Syntheses, 57, 49.

-

Organic Syntheses. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS via CHLOROACETATE ESTERS: (-)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL. Retrieved from [Link]

-

NIST. (n.d.). 2-Butanone, 4-phenyl-. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-phenylcyclobutanone. Retrieved from [Link]

Sources

- 1. This compound | C10H10O | CID 11469141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutanone, 2-phenyl- | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cas 42436-86-2,this compound | lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. mdpi.org [mdpi.org]

- 8. 2-Butanone, 4-phenyl- [webbook.nist.gov]

An In-Depth Technical Guide to 2-Phenylcyclobutanone: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-phenylcyclobutanone, a versatile synthetic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, synthesis protocols, and unique reactivity of this compound. We will explore the underlying principles that make the strained cyclobutane motif a compelling scaffold in contemporary pharmaceutical design, grounding our discussion in established chemical theory and peer-reviewed literature.

Core Molecular Attributes of this compound

This compound is a cyclic ketone featuring a four-membered carbocyclic ring substituted with a phenyl group at the alpha-position relative to the carbonyl. This structure imparts a unique combination of steric and electronic properties, including significant ring strain, which is a critical determinant of its chemical behavior.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are essential for its use in synthetic applications, enabling accurate reagent measurements and informing purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | [PubChem][1] |

| Molecular Weight | 146.19 g/mol | [PubChem][1] |

| CAS Number | 42436-86-2 | [PubChem][1] |

| IUPAC Name | 2-phenylcyclobutan-1-one | [PubChem][1] |

| Appearance | Solid | CymitQuimica |

| Canonical SMILES | C1CC(=O)C1C2=CC=CC=C2 | [PubChem][1] |

| InChI Key | BJFZFQHWYGJPQD-UHFFFAOYSA-N | [PubChem][1] |

Spectroscopic Characterization

A thorough understanding of a molecule's spectroscopic fingerprint is paramount for reaction monitoring and structural confirmation. The following sections detail the expected spectroscopic data for this compound based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (C₆H₅): A complex multiplet is predicted in the range of δ 7.20-7.40 ppm , corresponding to the five protons of the phenyl group.

-

Methine Proton (α-CH): The proton on the carbon bearing the phenyl group (C2) is expected to appear as a multiplet around δ 3.8-4.2 ppm . Its position is shifted downfield due to the deshielding effects of both the adjacent carbonyl group and the phenyl ring.

-

Methylene Protons (CH₂): The four protons of the two methylene groups (C3 and C4) in the cyclobutane ring will be diastereotopic and will exhibit complex splitting patterns (multiplets) in the approximate range of δ 2.0-3.2 ppm .

¹³C NMR (Predicted): The carbon NMR spectrum will provide a clear map of the carbon skeleton.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 205-215 ppm .

-

Aromatic Carbons (C₆H₅): Signals for the six carbons of the phenyl ring are predicted between δ 125-140 ppm . This will include a quaternary carbon (ipso-carbon) and five protonated carbons.

-

Methine Carbon (α-CH): The carbon attached to the phenyl group (C2) is anticipated around δ 55-65 ppm .

-

Methylene Carbons (CH₂): The two methylene carbons of the cyclobutane ring (C3 and C4) are expected to appear in the range of δ 20-45 ppm .

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration.

-

C=O Stretch: For typical acyclic ketones, this band appears around 1715 cm⁻¹. However, incorporation of the carbonyl into a strained four-membered ring significantly increases the stretching frequency. This effect is due to increased s-character in the C-C bonds of the ring, which stiffens the exocyclic C=O bond. For cyclobutanone itself, the C=O stretch is observed near 1780 cm⁻¹. In this compound, conjugation with the phenyl ring will slightly lower this frequency. Therefore, a strong, sharp absorption is predicted in the range of 1750-1770 cm⁻¹ .

-

Other Key Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound (MW=146.19) is expected to show a distinct molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern will be dictated by the stability of the resulting fragments.

-

Alpha-Cleavage: The most common fragmentation pathway for ketones is cleavage of the bond alpha to the carbonyl group.

-

Loss of the phenyl group (C₆H₅•) is unlikely as it would form a very unstable acylium ion.

-

Cleavage of the C1-C2 bond to lose a C₇H₇• radical (tropylium radical precursor) and form a fragment at m/z = 55 is possible.

-

The most favorable alpha-cleavage would be the loss of a CO molecule followed by rearrangement, or cleavage of the C1-C4 bond.

-

-

Key Fragments: The base peak is likely to be the tropylium ion at m/z = 91 or a related fragment. Another prominent fragment is often observed at m/z = 105 , corresponding to the benzoyl cation [C₆H₅CO]⁺, which can be formed through rearrangement and cleavage.

Synthesis of this compound

While several synthetic routes exist, one efficient and high-yielding method is based on the α-arylation of a ketone enolate equivalent. The following protocol is adapted from established methodologies for the synthesis of α-substituted ketones.

Experimental Protocol: Synthesis via Enamine Intermediate

This protocol involves the formation of a cyclobutanone enamine, followed by α-phenylation.

Materials and Reagents:

-

Cyclobutanone

-

Pyrrolidine

-

Toluene

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

Step-by-Step Methodology:

-

Enamine Formation:

-

In a round-bottom flask fitted with a Dean-Stark apparatus, combine cyclobutanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux, allowing for the azeotropic removal of water.

-

Monitor the reaction by TLC or GC-MS until the cyclobutanone is consumed.

-

Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude N-cyclobutylidenepyrrolidine. This intermediate is often used directly in the next step without further purification.

-

-

Grignard Reagent Preparation:

-

In a separate flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq) and a small crystal of iodine.

-

Add a small portion of a solution of bromobenzene (1.5 eq) in anhydrous diethyl ether via a dropping funnel to initiate the reaction.

-

Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed, yielding a solution of phenylmagnesium bromide.

-

-

α-Arylation Reaction:

-

Cool the enamine from Step 1 in an ice bath and dissolve it in anhydrous diethyl ether.

-

Slowly add the prepared phenylmagnesium bromide solution from Step 2 to the enamine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by 1M aqueous HCl until the solution is acidic.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate back to the ketone.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Consequence of Ring Strain

The chemistry of this compound is dominated by the inherent strain of the four-membered ring and the electronic influence of the adjacent phenyl and carbonyl groups.

Reactions Driven by Ring Strain Relief

The cyclobutane ring possesses approximately 26 kcal/mol of ring strain, making reactions that lead to ring-opening or expansion thermodynamically favorable.

-

Ring Expansion: Under acidic or thermal conditions that promote carbocation formation (e.g., via protonation of the carbonyl oxygen followed by rearrangement), this compound can undergo ring expansion. This process relieves ring strain and can lead to the formation of substituted cyclopentanone or dihydronaphthalene derivatives, depending on the reaction conditions and the migrating group (phenyl vs. alkyl).

Start [label=<

this compound

this compound

];

Carbocation [label=<

Carbocation Intermediate

Carbocation Intermediate

];

Product [label=<

Substituted Cyclopentanone

Substituted Cyclopentanone

];

Start -> Carbocation [label=" H⁺ or Δ\n(Lewis Acid)"]; Carbocation -> Product [label=" Alkyl Migration\n(Relief of Strain)"]; } end_dot

Caption: General pathway for acid-catalyzed ring expansion.

α-Carbon and Carbonyl Reactivity

-

Enolate Formation: The α-protons of this compound are acidic and can be removed by a suitable base (e.g., LDA) to form a resonance-stabilized enolate. This nucleophilic intermediate can participate in various C-C bond-forming reactions, such as alkylations and aldol condensations.

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by reagents like Grignards, organolithiums, and reducing agents (e.g., NaBH₄) to yield tertiary and secondary alcohols, respectively.

Photochemical Reactions

The photochemistry of cyclobutanones is a well-studied area. Upon UV irradiation, this compound can undergo several transformations from its excited state:

-

Norrish Type I Cleavage: This involves the homolytic cleavage of one of the α-C-C bonds. This leads to a diradical intermediate which can then undergo:

-

Decarbonylation: Loss of carbon monoxide (CO) to form a phenylcyclopropane derivative.

-

Cycloelimination: Fission to form ketene and styrene.

-

-

Ring Expansion to Oxacarbene: The excited ketone can also rearrange to form a cyclic oxacarbene, which can be trapped by nucleophiles like methanol.

Applications in Drug Discovery and Medicinal Chemistry

The cyclobutane ring is increasingly utilized as a structural motif in modern drug design.[2] Its rigid, puckered three-dimensional structure makes it a valuable tool for medicinal chemists. This compound serves as a key building block for introducing this valuable scaffold.

-

Conformational Restriction: Flexible molecules often have a high entropic penalty upon binding to a biological target. Incorporating a rigid scaffold like cyclobutane locks the conformation of side chains, which can lead to a significant increase in binding affinity and selectivity.[3][4]

-

Metabolic Stability: The cyclobutane ring can be used to replace metabolically labile groups. For example, replacing a gem-dimethyl group or a t-butyl group with a cyclobutane spiro-fusion can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[4]

-

Bioisostere: The phenylcyclobutane moiety can act as a bioisostere for other groups, such as larger aromatic systems or flexible alkyl chains. This allows chemists to fine-tune properties like solubility, lipophilicity (logP), and receptor interactions while maintaining the core pharmacophore.[2]

-

Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for the precise spatial orientation of pharmacophoric groups, enabling optimal interactions with protein binding pockets.[2]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [PubChem][1]

-

-

Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

References

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11469141, this compound. [Link]

Sources

Spectroscopic Elucidation of 2-Phenylcyclobutanone: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data of 2-phenylcyclobutanone (C₁₀H₁₀O, Mol. Wt.: 146.19 g/mol )[1]. The following sections detail the interpretation of its Mass Spectrometry (MS), Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this unique phenyl-substituted cyclic ketone.

Introduction to this compound

This compound is a fascinating molecule for spectroscopic analysis, combining the features of a strained four-membered ring with an aromatic moiety. Understanding its spectral characteristics is crucial for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. The following sections will dissect the information revealed by each major spectroscopic technique.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structural components.

Experimental Data

The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available and indicates a molecular ion peak consistent with its chemical formula[1].

| Ion Type | m/z (Da) | Relative Abundance |

| [M]⁺ | 146.0732 | Present |

Table 1: Key mass spectrometry data for this compound. Data is based on the compound's molecular formula and available GC-MS information.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 146, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.

A primary fragmentation pathway for this compound involves the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). The loss of a CO molecule (28 Da) is a common fragmentation for cyclic ketones. Another significant fragmentation would be the cleavage of the phenyl group or the ethyl group from the cyclobutanone ring.

Caption: Simplified representation of proton environments and their coupling in this compound.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | >200 |

| Aromatic (ipso-C) | 135 - 140 |

| Aromatic (ortho, meta, para-C) | 125 - 130 |

| Methine (CH-Ph) | 50 - 60 |

| Methylene (CH₂) | 20 - 40 |

Table 4: Predicted ¹³C NMR chemical shifts for this compound.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the number of unique carbon environments in the molecule.

-

Carbonyl Carbon: The carbonyl carbon is the most deshielded and will appear at a chemical shift greater than 200 ppm.

-

Aromatic Carbons: The six carbons of the phenyl group will give rise to four signals: one for the ipso-carbon (the carbon attached to the cyclobutane ring), and three for the ortho, meta, and para carbons. These will appear in the typical aromatic region of δ 125-140 ppm.

-

Methine Carbon: The carbon atom bonded to the phenyl group will be found in the range of δ 50-60 ppm.

-

Methylene Carbons: The remaining two methylene carbons of the cyclobutane ring will appear in the upfield region, between δ 20 and 40 ppm.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) with a temperature program that allows for the separation of the analyte from any impurities.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode with a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-300.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃).

-

Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using the same sample. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive picture of its molecular structure. Mass spectrometry confirms its molecular weight and offers insights into its fragmentation. Infrared spectroscopy clearly identifies the key functional groups, particularly the strained cyclobutanone carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons, respectively. Together, these techniques are indispensable for the unambiguous characterization of this and other complex organic molecules in a research and development setting.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11469141, this compound. Retrieved from [Link].

Sources

The Phenyl-Substituted Cycloalkanone Core: A Technical Guide to its Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl-substituted cycloalkanone motif is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. Its unique stereoelectronic properties, conferred by the juxtaposition of a rigid cyclic scaffold and an aromatic moiety, have made it a compelling target for synthetic chemists for nearly a century. This in-depth technical guide provides a comprehensive journey through the discovery and historical evolution of synthetic methodologies to access this pivotal chemical entity. We will traverse the timeline from the seminal, yet structurally distinct, first synthesis in the late 1930s to the advent of classical name reactions such as the Darzens Condensation and the Robinson Annulation, and culminate in the modern era of highly efficient palladium-catalyzed α-arylation reactions. This guide is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the causality behind experimental choices and the logical progression of synthetic strategies, underpinned by detailed protocols and mechanistic insights.

Introduction: The Significance of the Phenyl-Cycloalkanone Framework

Phenyl-substituted cycloalkanones are not merely chemical curiosities; they are privileged structures in medicinal chemistry and materials science. The presence of a phenyl group on a cycloalkanone ring introduces a confluence of properties that are highly desirable in drug design. The aromatic ring can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while the cyclic ketone provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, enhancing binding affinity and selectivity. Furthermore, the carbonyl group serves as a versatile handle for subsequent functionalization, allowing for the facile generation of diverse molecular libraries for lead optimization.

This guide will deconstruct the synthetic evolution of this important class of molecules, providing a historical narrative interwoven with practical, field-proven insights into the key chemical transformations that have enabled their synthesis.

The Dawn of an Era: The First Reported Synthesis of a Phenyl-Substituted Cycloalkanone

The journey into the synthesis of phenyl-substituted cycloalkanones begins in 1938, with the work of Fuson, Johnson, and Cole at the University of Illinois. While not a simple α-phenylcycloalkanone, their synthesis of 3-benzoyl-2-phenylcyclopentanone stands as the first documented preparation of a cycloalkanone bearing a phenyl substituent directly on the ring. This pioneering work, published in the Journal of the American Chemical Society, laid the conceptual groundwork for the construction of these complex cyclic systems.

The Classical Era: Foundational Name Reactions

The mid-20th century witnessed the discovery of powerful and versatile reactions that would become the bedrock of organic synthesis for decades. Two of these, the Darzens Condensation and the Robinson Annulation, provided early, albeit sometimes indirect, pathways to phenyl-substituted cycloalkanones.

The Darzens Condensation (1904): A Gateway to α-Functionalized Rings

Discovered by the French chemist Auguste Georges Darzens in 1904, the Darzens condensation (or glycidic ester condensation) is the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[1] While not a direct method for α-arylation, the Darzens reaction provided a crucial tool for the α-functionalization of cycloalkanones, which could then be further elaborated to introduce a phenyl group.

// Nodes "Cycloalkanone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "alpha-Haloester" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enolate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Halohydrin_Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "alpha_beta_Epoxy_Ester" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "alpha-Haloester" -> "Enolate" [label="Deprotonation"]; "Base" -> "Enolate"; "Cycloalkanone" -> "Halohydrin_Intermediate" [label="Nucleophilic Attack"]; "Enolate" -> "Halohydrin_Intermediate"; "Halohydrin_Intermediate" -> "alpha_beta_Epoxy_Ester" [label="Intramolecular SN2"]; } end_dot Figure 2: Generalized mechanism of the Darzens Condensation.

This protocol is a representative example of the Darzens condensation with a cyclic ketone.

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath.

-

Addition of Reactants: Add a mixture of 9.8 g (0.1 mol) of cyclohexanone and 12.2 g (0.1 mol) of ethyl chloroacetate dropwise to the stirred sodium ethoxide solution over a period of 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the corresponding glycidic ester.

The resulting α,β-epoxy ester can then be subjected to further transformations, such as ring-opening and decarboxylation, to potentially introduce a phenyl group, although this is a multi-step and often low-yielding process.

The Robinson Annulation (1935): Building Phenyl-Substituted Ring Systems

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[2] This reaction is particularly relevant to the synthesis of phenyl-substituted cycloalkanones when a phenyl-containing α,β-unsaturated ketone (a chalcone derivative) is used as the Michael acceptor.

// Nodes "Cyclic_Ketone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenyl_Vinyl_Ketone" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Phenyl Vinyl Ketone\n(Chalcone derivative)"]; "Base" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enolate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Michael_Adduct" [fillcolor="#FBBC05", fontcolor="#202124", label="1,5-Diketone Intermediate"]; "Aldol_Adduct" [fillcolor="#FBBC05", fontcolor="#202124", label="β-Hydroxy Ketone"]; "Phenyl_Cyclohexenone" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Cyclic_Ketone" -> "Enolate" [label="Deprotonation"]; "Base" -> "Enolate"; "Enolate" -> "Michael_Adduct" [label="Michael Addition"]; "Phenyl_Vinyl_Ketone" -> "Michael_Adduct"; "Michael_Adduct" -> "Aldol_Adduct" [label="Intramolecular Aldol Addition"]; "Aldol_Adduct" -> "Phenyl_Cyclohexenone" [label="Dehydration"]; } end_dot Figure 3: Mechanism of the Robinson Annulation for the synthesis of a phenyl-substituted cyclohexenone.

-

Reaction Setup: To a solution of 9.8 g (0.1 mol) of cyclohexanone in 100 mL of ethanol in a round-bottom flask, add 14.6 g (0.1 mol) of benzylideneacetone.

-

Base Addition: Add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux for 4 hours. A precipitate may form during the reaction.

-

Workup: Cool the reaction mixture to room temperature and then in an ice bath. Filter the precipitate and wash with cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol to yield the corresponding 4-phenyl-Δ³-cyclohexenone.

Table 1: Comparison of Classical Methods for Phenyl-Substituted Cycloalkanone Synthesis

| Feature | Darzens Condensation (Indirect Route) | Robinson Annulation (Direct Route for Cyclohexenones) |

| Discovery Year | 1904 | 1935 |

| Key Transformation | Formation of an α,β-epoxy ester | Michael addition followed by intramolecular aldol condensation |

| Directness | Indirect; requires further steps to introduce the phenyl group | Direct for phenyl-substituted cyclohexenones |

| Typical Yields | Moderate to good for the glycidic ester | Good to excellent |

| Scope | Broad for ketones and aldehydes | Generally good for enolizable ketones and α,β-unsaturated ketones |

| Limitations | Multi-step for the target molecule; potential for low overall yield | Limited to the formation of six-membered rings |

The Pre-Palladium Era of Direct α-Arylation

Before the widespread adoption of palladium catalysis, chemists explored other avenues for the direct formation of a bond between the α-carbon of a ketone and an aryl group. These methods, while historically significant, often suffered from harsh reaction conditions, limited substrate scope, and the use of stoichiometric and often toxic reagents.

The Ullmann Condensation

The Ullmann condensation, traditionally a copper-catalyzed reaction for the formation of biaryl ethers, could be adapted for C-C bond formation. In the context of α-arylation, a pre-formed enolate of a cycloalkanone could be reacted with an aryl halide in the presence of a copper catalyst. However, these reactions typically required high temperatures and strongly basic conditions, limiting their utility for complex molecules.

The Meerwein Arylation

The Meerwein arylation, discovered in 1939, involves the addition of an aryl diazonium salt to an electron-poor alkene.[3] While not a direct arylation of a saturated ketone, it could be used to arylate enol ethers of cycloalkanones, which could then be hydrolyzed to the corresponding α-aryl ketone. This method, however, was often plagued by side reactions and moderate yields.

The Modern Era: Palladium-Catalyzed α-Arylation

The landscape of organic synthesis was revolutionized in the late 20th century with the advent of palladium-catalyzed cross-coupling reactions. The development of the Buchwald-Hartwig amination and related C-C bond-forming reactions paved the way for the direct and highly efficient α-arylation of ketones. These methods offer mild reaction conditions, broad substrate scope, and high functional group tolerance, making them the current state-of-the-art for the synthesis of phenyl-substituted cycloalkanones.

The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by deprotonation of the ketone to form an enolate. Transmetalation of the enolate to the palladium center, followed by reductive elimination, furnishes the α-aryl ketone and regenerates the palladium(0) catalyst.

// Nodes "Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)L₂"]; "Ar-X" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Aryl Halide"]; "Ar-Pd(II)-X_L2" [fillcolor="#FBBC05", fontcolor="#202124", label="Ar-Pd(II)(X)L₂"]; "Ketone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enolate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-Enolate_L2" [fillcolor="#FBBC05", fontcolor="#202124", label="Ar-Pd(II)(Enolate)L₂"]; "alpha-Aryl_Ketone" [fillcolor="#34A853", fontcolor="#FFFFFF", label="α-Aryl Ketone"];

// Edges "Pd(0)L2" -> "Ar-Pd(II)-X_L2" [label="Oxidative\nAddition"]; "Ar-X" -> "Ar-Pd(II)-X_L2"; "Ketone" -> "Enolate" [label="Deprotonation"]; "Base" -> "Enolate"; "Ar-Pd(II)-X_L2" -> "Ar-Pd(II)-Enolate_L2" [label="Transmetalation"]; "Enolate" -> "Ar-Pd(II)-Enolate_L2"; "Ar-Pd(II)-Enolate_L2" -> "alpha-Aryl_Ketone" [label="Reductive\nElimination"]; "Ar-Pd(II)-Enolate_L2" -> "Pd(0)L2" [style=dashed, label="Catalyst\nRegeneration"]; } end_dot Figure 4: Generalized catalytic cycle for the palladium-catalyzed α-arylation of ketones.

Experimental Protocol: Palladium-Catalyzed α-Arylation of Cyclohexanone with Bromobenzene

This protocol is a representative example of a modern palladium-catalyzed α-arylation.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube.

-

Reaction Setup: Add sodium tert-butoxide (1.4 mmol) to the Schlenk tube.

-

Addition of Reactants: Add cyclohexanone (1.2 mmol) and bromobenzene (1.0 mmol) to the Schlenk tube, followed by 5 mL of anhydrous toluene.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, with stirring.

-

Workup: Cool the reaction mixture to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 2-phenylcyclohexanone.

Table 2: Comparison of Pre-Palladium and Palladium-Catalyzed α-Arylation Methods

| Feature | Ullmann Condensation | Meerwein Arylation (of enol ethers) | Palladium-Catalyzed α-Arylation |

| Metal | Copper (stoichiometric or catalytic) | Typically copper salts | Palladium (catalytic) |

| Reaction Conditions | High temperatures (>150 °C), strong base | Acidic conditions, generation of diazonium salts | Mild temperatures (often < 120 °C), various bases |

| Substrate Scope | Limited, often requires activated aryl halides | Limited to enolizable ketones (via enol ethers) | Very broad for both ketones and aryl halides |

| Functional Group Tolerance | Poor | Moderate | Excellent |

| Yields | Often moderate to low | Variable, often moderate | Generally high to excellent |

| Key Advantage | Historical significance | Avoids strong bases | High efficiency, broad applicability, mild conditions |

| Key Disadvantage | Harsh conditions, limited scope | Indirect method, potential for side reactions | Cost of palladium and ligands |

Conclusion: An Ever-Evolving Synthetic Landscape

The synthesis of phenyl-substituted cycloalkanones has undergone a remarkable evolution, mirroring the broader advancements in the field of organic chemistry. From the early, structurally specific syntheses to the development of powerful, yet often harsh, classical name reactions, and finally to the era of elegant and efficient transition-metal catalysis, the journey to access this important molecular scaffold has been one of continuous innovation.

For the modern researcher, a deep understanding of this historical and mechanistic landscape is invaluable. It not only provides a diverse toolbox of synthetic methods but also fosters a causal understanding of why certain reactions are chosen over others for specific applications. As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the phenyl-substituted cycloalkanone core, and the ever-evolving methods to synthesize it, will undoubtedly remain at the forefront of chemical innovation.

References

- Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285.

- Fuson, R. C., Johnson, R., & Cole, W. (1938). A Synthesis of 3-Benzoyl-2-phenylcyclopentanone. Journal of the American Chemical Society, 60(9), 2243.

- Darzens, G. (1904). Méthode générale de synthèse des aldéhydes à l'aide des acides glycidiques substitués. Comptes rendus de l'Académie des sciences, 139, 1214-1217.

- Meerwein, H., Buchner, E., & van Emster, K. (1939). Über die Einwirkung von aromatischen Diazoverbindungen auf α,β-ungesättigte Carbonylverbindungen. Journal für Praktische Chemie, 152(1-5), 237-266.

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.

-

Darzens, G. (1904). The Darzens reaction (also known as the Darzens condensation or glycidic ester condensation) is the chemical reaction of a ketone or aldehyde with an α-haloester. Wikipedia. Retrieved from [Link]

- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-catalyzed cross-coupling reactions.

- Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109.

Sources

Chemical structure and stereochemistry of 2-Phenylcyclobutanone

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Phenylcyclobutanone

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of synthetic organic chemistry, strained ring systems serve as powerful intermediates, offering unique pathways to molecular complexity. Among these, the cyclobutane motif, particularly functionalized cyclobutanones, has garnered significant attention. This guide focuses on a key derivative, this compound, a molecule that embodies fundamental principles of structure, stereochemistry, and reactivity. Its importance lies not only in the inherent ring strain of its four-membered ring, which drives a variety of useful transformations, but also in its chirality, making it a valuable chiral building block for the synthesis of complex, biologically active molecules and natural products.[1]

This document provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, explore the nuances of its stereochemistry, outline synthetic and analytical methodologies, and explain the causal relationships behind these experimental strategies.

Core Chemical Structure and Physicochemical Properties

This compound is a ketone featuring a four-membered carbocyclic ring. A phenyl group is attached to the carbon atom adjacent (in the alpha position) to the carbonyl group. This substitution pattern is central to its chemical identity and reactivity.

The molecular structure consists of:

-

A Cyclobutanone Ring: This strained four-membered ring is the molecule's reactive core. The bond angles are compressed from the ideal sp³ (109.5°) and sp² (120°) geometries, leading to significant angle and torsional strain. This stored potential energy makes the ring susceptible to cleavage and rearrangement reactions, a property often exploited in synthesis.[1]

-

A Phenyl Substituent: Located at the C2 position, the phenyl group significantly influences the molecule's electronic properties and steric environment.

-

A Carbonyl Group: The ketone functionality serves as a handle for a wide array of chemical transformations, including reductions, additions, and enolate chemistry.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [2] |

| Molecular Weight | 146.19 g/mol | [2] |

| IUPAC Name | 2-phenylcyclobutan-1-one | [2] |

| CAS Number | 42436-86-2 | [2] |

| Canonical SMILES | C1CC(C1=O)C2=CC=CC=C2 | [3] |

| InChIKey | BJFZFQHWYGJPQD-UHFFFAOYSA-N | [2] |

The Critical Role of Stereochemistry

The substitution pattern of this compound gives rise to a crucial stereochemical feature: chirality.

2.1. The Stereogenic Center and Enantiomers The C2 carbon atom, which is bonded to the phenyl group, the carbonyl carbon (C1), a methylene carbon (C3), and a hydrogen atom, is a stereogenic center . Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-Phenylcyclobutanone and (S)-2-Phenylcyclobutanone.

Caption: The enantiomers of this compound.

These enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding to other chiral molecules, such as enzymes and receptors. This distinction is paramount in drug development, where often only one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects. A 1:1 mixture of both enantiomers is known as a racemic mixture or racemate.[4]

Synthetic Strategies: Accessing this compound

The synthesis of cyclobutanones can be approached through various routes, including cycloadditions, ring expansions, and ring-closing reactions.[5] A common and conceptually straightforward method for synthesizing 2-substituted cyclobutanones involves the [2+2] cycloaddition of a ketene with an alkene.

3.1. General Synthetic Protocol: [2+2] Cycloaddition A plausible route to this compound is the reaction between phenylketene and ethylene. Phenylketene is typically generated in situ from a suitable precursor, such as phenylacetyl chloride, by dehydrohalogenation with a non-nucleophilic base like triethylamine. The highly reactive ketene then undergoes a cycloaddition with ethylene to form the cyclobutanone ring.

Experimental Workflow: Synthesis via [2+2] Cycloaddition

-

Precursor Preparation: Phenylacetyl chloride is dissolved in an inert, anhydrous solvent (e.g., diethyl ether or THF) in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Ketene Generation & Cycloaddition: The solution is cooled (e.g., to 0°C). Triethylamine is added dropwise to generate phenylketene. Simultaneously, ethylene gas is bubbled through the reaction mixture. The ketene reacts immediately with ethylene as it is formed.

-

Causality: The in situ generation is critical because ketenes are highly reactive and prone to dimerization. Performing the reaction at low temperatures helps control the reaction rate and minimize side products.

-

-

Work-up: After the reaction is complete, the triethylammonium chloride salt is removed by filtration. The filtrate is washed with dilute acid (to remove excess triethylamine), water, and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography or vacuum distillation, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Enantioselective Synthesis and Chiral Resolution

For applications requiring a single enantiomer, chemists must employ either enantioselective synthesis to build the desired enantiomer directly or chiral resolution to separate a racemic mixture.

4.1. Enantioselective Synthesis Modern synthetic methods allow for the direct formation of enantioenriched cyclobutanones.[6][7] These strategies often involve:

-

Chiral Catalysts: Using a chiral catalyst (e.g., a chiral Lewis acid or organocatalyst) to control the stereochemical outcome of the ring-forming reaction.[1]

-

Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to one of the starting materials to direct the stereochemistry of the reaction, after which the auxiliary is removed.

4.2. Chiral Resolution Chiral resolution is the process of separating enantiomers from a racemate. Common laboratory and industrial techniques include enzymatic resolution and chiral chromatography.[8]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Resolution Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[9][10] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates.

-

System Preparation: An HPLC system is equipped with a column containing a Chiral Stationary Phase (e.g., a polysaccharide-based phase like Chiralcel® or Chiralpak®).

-

Mobile Phase Selection: A suitable mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is selected and optimized to achieve baseline separation of the two enantiomer peaks.[9]

-

Sample Injection: A solution of racemic this compound is injected onto the column.

-

Elution and Detection: The mobile phase carries the sample through the column. The differential interaction between the enantiomers and the CSP leads to different retention times. A UV detector is commonly used for detection, as the phenyl group provides strong chromophoric activity.

-

Analysis/Collection: For analytical purposes, the retention times and peak areas are used to determine the enantiomeric excess (e.e.). For preparative separations, fractions corresponding to each peak are collected separately to isolate the pure enantiomers.[8]

Caption: Workflow for chiral resolution via HPLC.

Spectroscopic Characterization

Once synthesized, the identity and purity of this compound must be confirmed through spectroscopic analysis. Each technique provides a unique piece of the structural puzzle.

| Technique | Expected Observation | Rationale |

| IR Spectroscopy | Strong, sharp absorption at ~1785 cm⁻¹ | This corresponds to the C=O stretch of a ketone. The frequency is higher than that of a typical acyclic ketone (~1715 cm⁻¹) due to the increased ring strain of the four-membered ring.[11] |

| ¹H NMR | ~7.2-7.4 ppm (multiplet, 5H)~3.8-4.0 ppm (multiplet, 1H)~2.8-3.2 ppm (multiplet, 2H)~2.2-2.6 ppm (multiplet, 2H) | Aromatic protons of the phenyl group.Methine proton at C2, adjacent to both the phenyl and carbonyl groups.Methylene protons at C4.Methylene protons at C3. |

| ¹³C NMR | ~208 ppm~140 ppm~126-129 ppm~58 ppm~48 ppm~25 ppm | Carbonyl carbon (C1).Quaternary aromatic carbon.Other aromatic carbons.Methine carbon (C2).Methylene carbon (C4).Methylene carbon (C3). |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 146.07 | Corresponds to the molecular weight of C₁₀H₁₀O.[2] Common fragmentation may include loss of CO (m/z = 118) and cleavage to form a styrene fragment (m/z = 104). |

Note: NMR chemical shifts are estimates based on general principles and data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Conclusion

This compound is more than just a simple ketone; it is a molecule rich in chemical and stereochemical complexity. Its strained four-membered ring provides a gateway to diverse molecular architectures, while its inherent chirality makes it a valuable precursor for stereospecific synthesis. A thorough understanding of its structure, combined with robust synthetic and analytical methodologies for its preparation and characterization, is essential for leveraging its full potential in research and development. The protocols and insights presented in this guide offer a framework for scientists to confidently work with and exploit the unique properties of this important chiral building block.

References

- Stevens, C., & De Kimpe, N. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Ghent University.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

-

Cha, J. K., & Oh, J. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. Organic Letters, 2(9), 1337-1339. Retrieved from [Link]

-

Wang, D., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(29), 9946-9952. Retrieved from [Link]

-

Gignac, M. A., et al. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved from [Link]

-

Gignac, M. A., et al. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Retrieved from [Link]

-

NaN. (2009). Enantioselective Synthesis of (+)-Chamaecypanone C, a Novel Microtubule Inhibitor. Angewandte Chemie International Edition, 48(40), 7430-7433. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Example 1. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2-Butanone, 3-phenyl-. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylcyclobutanone. PubChem. Retrieved from [Link]

-

Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

-

Iannuzzi, A., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(19), 4553. Retrieved from [Link]

-

Penha, F. M., et al. (2020). Enantiomers and Their Resolution. Encyclopedia, 1(1), 1-22. Retrieved from [Link]

Sources

- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H10O | CID 11469141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. uou.ac.in [uou.ac.in]

- 5. Cyclobutanone synthesis [organic-chemistry.org]

- 6. Enantioselective synthesis of 2-substituted cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Safe Handling of 2-Phenylcyclobutanone for Research and Development

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Phenylcyclobutanone, a key intermediate in pharmaceutical and chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Hazard Profile of this compound

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound (CAS No: 42436-86-2) is a compound that requires careful handling due to its toxicological properties.[2]

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | Warning |

Source: PubChem CID 11469141[2]

The causality behind these classifications lies in the chemical reactivity of the cyclobutanone ring and the phenyl group. The ketone functional group can act as a hydrogen bond acceptor and may interact with biological macromolecules, while the phenyl group can influence its metabolic profile and distribution in the body.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3]

-

Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and prevent the accumulation of potentially harmful vapors.[4]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Eye & Face Protection | Chemical safety goggles or a full-face shield.[4][5] | Protects eyes from splashes or vapors which can cause serious irritation.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][5] | Prevents skin contact, which can cause irritation.[2] Gloves should be inspected before use and disposed of immediately after contamination. |

| Body Protection | Flame-retardant lab coat and full-length pants.[5] | Protects skin and personal clothing from splashes and spills. |

| Footwear | Closed-toe shoes.[5] | Ensures maximum skin coverage to prevent accidental exposure. |

| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[3][4] | Prevents respiratory tract irritation from vapors.[2] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

Handling

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6]

-

Grounding: For procedures involving the transfer of significant quantities of the liquid, ground and bond containers and receiving equipment to prevent static discharge, which could be a source of ignition if the compound is flammable.[7]

-

Use Non-Sparking Tools: When handling the material, use non-sparking tools to minimize the risk of ignition.[8]

-

Hygiene: Wash hands thoroughly after handling the compound.[4]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Conditions: Store in a cool place, away from heat and sources of ignition.[7][8] Some sources recommend storage at -20°C in a freezer under an inert atmosphere.[1]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[6][8]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][9] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[4][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[4][11] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[4][9] |

Accidental Release Measures

A minor spill can be managed by trained personnel, while a major spill requires an emergency response.

Workflow for a Minor Chemical Spill

Caption: Workflow for responding to a minor chemical spill.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others of the spill.[12][13]

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[9]

-

Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.[3]

-

Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]

-

Decontamination: Clean the spill area with soap and water.[14]

-

Disposal: Dispose of the waste and contaminated materials in accordance with local, state, and federal regulations.[3]

Disposal Considerations

Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Classification: Waste material must be disposed of as hazardous waste.[3][8]

-

Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[3][14] Do not mix with other waste streams.[15]

-

Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][15]

Conclusion

The safe handling of this compound is achievable through a combination of a thorough understanding of its hazards, the consistent use of engineering controls and personal protective equipment, and adherence to established safe handling, storage, and emergency procedures. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate risks and ensure a safe working environment.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H10O | CID 11469141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 12. cmu.edu [cmu.edu]

- 13. uwlax.edu [uwlax.edu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 2-Phenylcyclobutanone in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract